molecular formula C7H7Br2N B13482358 2,6-dibromo-N-methylaniline

2,6-dibromo-N-methylaniline

Cat. No.: B13482358
M. Wt: 264.94 g/mol
InChI Key: NKPUTCKBJCIGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-N-methylaniline, also known as 2,6-dibromo-4-methylaniline, is an organic compound with the molecular formula C7H7Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-N-methylaniline can be synthesized through several methods. One common method involves the bromination of N-methylaniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,6-dibromo-N-methylaniline depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atoms and the methyl group play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine atoms and a methyl group, which enhances its reactivity and specificity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2,6-dibromo-N-methylaniline

InChI

InChI=1S/C7H7Br2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3

InChI Key

NKPUTCKBJCIGRQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.